molecular formula C12H20Cl2N2O2 B13769809 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride CAS No. 65210-35-7

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride

Cat. No.: B13769809
CAS No.: 65210-35-7
M. Wt: 295.20 g/mol
InChI Key: YQDVEPAFQFDNAC-UHFFFAOYSA-N
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Description

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride is a chemical compound with a complex structure that includes both amine and benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-benzodioxole with ethylenediamine under controlled conditions to introduce the aminoethylamino group. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: A related compound with similar amine groups but lacking the benzodioxole moiety.

    2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with a different functional group arrangement.

Uniqueness

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride is unique due to the presence of both the benzodioxole and aminoethylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65210-35-7

Molecular Formula

C12H20Cl2N2O2

Molecular Weight

295.20 g/mol

IUPAC Name

2-azaniumylethyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;dichloride

InChI

InChI=1S/C12H18N2O2.2ClH/c1-12(6-8-14-9-7-13)15-10-4-2-3-5-11(10)16-12;;/h2-5,14H,6-9,13H2,1H3;2*1H

InChI Key

YQDVEPAFQFDNAC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CC[NH2+]CC[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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